N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a chromene moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl-pyrazole intermediate, which is then coupled with the chromene derivative under specific reaction conditions. The key steps include:
Formation of the furan-2-yl-pyrazole intermediate: This can be achieved through a cyclization reaction involving a furan derivative and a hydrazine compound.
Coupling with the chromene derivative: The intermediate is then reacted with a chromene derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The chromene moiety can be reduced to dihydrochromene derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions include furanone derivatives, dihydrochromene derivatives, and substituted pyrazole compounds.
Scientific Research Applications
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.
Scavenging free radicals: The antioxidant properties of the compound help in neutralizing free radicals, protecting cells from oxidative damage.
Modulating signaling pathways: It can modulate various signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(furan-2-yl)-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
- N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the methoxy group on the chromene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-27-16-5-2-4-12-10-13(20(26)29-18(12)16)19(25)21-17-11-14(15-6-3-9-28-15)22-23(17)7-8-24/h2-6,9-11,24H,7-8H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLJRTUOSITRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=NN3CCO)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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